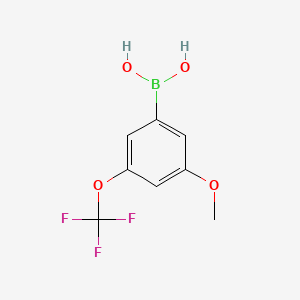

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Descripción general

Descripción

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C8H8BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with methoxy and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Substitution: Substituted derivatives with new functional groups replacing the methoxy or trifluoromethoxy groups.

Aplicaciones Científicas De Investigación

Chemistry: 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting carbohydrates and other biomolecules. This compound can be used in the development of diagnostic tools and therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique chemical properties make it valuable in the production of high-performance materials.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: The parent compound without the methoxy and trifluoromethoxy substituents.

4-Methoxyphenylboronic Acid: A similar compound with a methoxy group at the para position.

4-(Trifluoromethoxy)phenylboronic Acid: A similar compound with a trifluoromethoxy group at the para position.

Comparison: 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which can influence its reactivity and selectivity in chemical reactions. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group create a unique electronic environment, making this compound particularly useful in fine-tuning reaction conditions and outcomes in organic synthesis.

Actividad Biológica

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of both methoxy and trifluoromethoxy substituents on a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.

- Chemical Formula : C₈H₈BF₃O₃

- Molecular Weight : 235.96 g/mol

- Melting Point : 157 to 162 °C

- Appearance : White to off-white crystalline powder

Comparison with Related Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | Structure | Antimicrobial activity, potential in drug development |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Structure | Moderate action against various bacteria and fungi |

| 3-(Trifluoromethyl)phenylboronic acid | Structure | Used in synthetic applications, potential enzyme inhibition |

Antibacterial and Antifungal Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro experiments demonstrated its effectiveness against various strains of bacteria and fungi:

- Escherichia coli : Exhibited significant inhibition with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Candida albicans : Showed moderate antifungal activity, with effective doses leading to visible zones of inhibition.

- Aspergillus niger : Displayed higher susceptibility compared to other tested pathogens.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. The trifluoromethoxy group enhances lipophilicity, allowing better penetration through biological membranes, which may facilitate binding to target proteins.

Case Studies

- Study on D-glucose Binding :

- Antimicrobial Evaluation :

Acidity and Stability

The acidity constants (pKa values) for this compound have been determined using potentiometric methods, revealing that the presence of trifluoromethoxy significantly influences its acidity compared to other phenylboronic acids. This property enhances its ability to form stable complexes with diols, which is critical for its biological activity .

Structural Characterization

Advanced spectroscopic techniques have been employed to characterize the structural properties of this compound. These studies confirm expected chemical shifts and bonding characteristics consistent with literature values for similar compounds .

Propiedades

IUPAC Name |

[3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-6-2-5(9(13)14)3-7(4-6)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUPNHCVYUKZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673887 | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-88-6 | |

| Record name | B-[3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.